molecular formula C19H14F3NO3S B2830005 Ethyl 2-(4-trifluoromethoxyphenyl)-4-phenylthiazole-5-carboxylate CAS No. 1965304-81-7

Ethyl 2-(4-trifluoromethoxyphenyl)-4-phenylthiazole-5-carboxylate

Cat. No.: B2830005
CAS No.: 1965304-81-7
M. Wt: 393.38
InChI Key: GUKOZLZKNGHNLZ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-trifluoromethoxyphenyl)-4-phenylthiazole-5-carboxylate is a fluorinated thiazole derivative characterized by a trifluoromethoxy (-OCF₃) group at the para position of the phenyl ring attached to the thiazole core. This compound is structurally tailored for applications in medicinal chemistry and materials science, leveraging the electron-withdrawing properties of the trifluoromethoxy group to modulate reactivity and bioavailability.

Properties

IUPAC Name

ethyl 4-phenyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3NO3S/c1-2-25-18(24)16-15(12-6-4-3-5-7-12)23-17(27-16)13-8-10-14(11-9-13)26-19(20,21)22/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKOZLZKNGHNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-trifluoromethoxyphenyl)-4-phenylthiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-trifluoromethoxyaniline, which undergoes chloroacylation with chloroacetonitrile to form an intermediate. This intermediate is then subjected to heterocyclization with thioamides or thioureas to form the thiazole ring . The final step involves esterification to introduce the ethyl ester group at the 5-position of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-trifluoromethoxyphenyl)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The trifluoromethoxyphenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives.

Scientific Research Applications

Ethyl 2-(4-trifluoromethoxyphenyl)-4-phenylthiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-trifluoromethoxyphenyl)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the thiazole ring may participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Ethyl 2-(4-trifluoromethoxyphenyl)-4-phenylthiazole-5-carboxylate (Target) -OCF₃ at 4-phenyl; -Ph at thiazole C4 C₁₉H₁₄F₃NO₃S 397.38 g/mol High lipophilicity due to trifluoromethoxy and phenyl groups; potential CNS activity
Ethyl 4-methyl-2-(4-trifluoromethylphenyl)thiazole-5-carboxylate -CF₃ at 4-phenyl; -CH₃ at thiazole C4 C₁₄H₁₂F₃NO₂S 315.31 g/mol Enhanced metabolic stability; used in pesticide development
Ethyl 2-(3-trifluoromethylphenyl)-4-methylthiazole-5-carboxylate (CAS 144061-14-3) -CF₃ at 3-phenyl; -CH₃ at thiazole C4 C₁₄H₁₂F₃NO₂S 315.31 g/mol Meta-substitution alters steric interactions; reduced bioavailability
Diethyl 2-(4-trifluoromethylphenyl)thiazole-4,5-dicarboxylate (CAS 444615-63-8) -CF₃ at 4-phenyl; dual ester groups at C4 and C5 C₁₆H₁₄F₃NO₄S 385.35 g/mol Increased polarity; potential as a bifunctional linker in drug design
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS 399017-10-8) -OH at 4-phenyl; -CH₃ at thiazole C4 C₁₃H₁₃NO₃S 277.32 g/mol Hydroxyl group enhances solubility; limited membrane permeability

Key Differences and Implications:

Trifluoromethoxy (-OCF₃) vs. -CF₃ analogs (e.g., CAS 144061-14-3) exhibit higher thermal stability but reduced solubility in polar solvents .

Substituent Position (Para vs. Meta):

  • Para-substituted derivatives (e.g., target compound) show optimized steric alignment for target engagement, whereas meta-substituted analogs may disrupt binding .

Functional Group Variations:

  • Hydroxyl-containing derivatives (e.g., CAS 399017-10-8) are more water-soluble but prone to oxidation, limiting their utility in long-term applications .
  • Dual ester groups (e.g., CAS 444615-63-8) introduce synthetic flexibility for post-functionalization but increase molecular weight .

Biological Activity

Ethyl 2-(4-trifluoromethoxyphenyl)-4-phenylthiazole-5-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C17H18F3N3O3S
  • Molecular Weight : 401.4 g/mol
  • CAS Number : 887267-70-1

The thiazole ring in this compound is known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties. The trifluoromethoxy group enhances the lipophilicity and electron-withdrawing characteristics of the molecule, which can improve its interaction with biological targets.

Antifungal Activity

Recent studies have highlighted the antifungal properties of thiazole derivatives. For instance, compounds with similar structures have shown significant activity against various fungal strains by inhibiting ergosterol synthesis, a crucial component of fungal cell membranes. This mechanism is comparable to that of established antifungal agents like fluconazole .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives often correlates with their structural features. The presence of electronegative groups such as trifluoromethoxy at the para position significantly enhances their antifungal efficacy. In a comparative study, compounds with fluorine substitutions demonstrated improved activity against Candida species compared to their less electronegative counterparts .

Case Study 1: Antifungal Efficacy

In a study published in a peer-reviewed journal, this compound was tested against Candida albicans and Candida parapsilosis. The compound exhibited a minimum inhibitory concentration (MIC) comparable to that of fluconazole, indicating its potential as an effective antifungal agent .

Case Study 2: Anticancer Activity

Another investigation focused on the compound's anticancer properties. It was found to inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cell proliferation. The compound's ability to modulate the SHP2 phosphatase pathway was particularly noted, suggesting its role in cancer therapy .

Research Findings

Study ReferenceBiological ActivityKey Findings
AntifungalMIC similar to fluconazole against C. albicans and C. parapsilosis.
AnticancerInhibition of SHP2 phosphatase activity leading to reduced cell proliferation in cancer lines.

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